2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Lipophilicity Drug-likeness LogP

2-Methyl-4-(4-methylisoxazol-5-yl)phenol is a heterocyclic phenolic compound defined by a 4-methylisoxazole ring directly attached to a 2-methylphenol core. This arrangement produces a compact, dual-functional scaffold with both hydrogen bond donor (phenol) and acceptor (isoxazole) capabilities, placing it within a class of molecules extensively used as pharmacophores and ligands in medicinal chemistry and materials science.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 1399653-23-6
Cat. No. B2576499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-methylisoxazol-5-yl)phenol
CAS1399653-23-6
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=C(C=NO2)C)O
InChIInChI=1S/C11H11NO2/c1-7-5-9(3-4-10(7)13)11-8(2)6-12-14-11/h3-6,13H,1-2H3
InChIKeyFOAQDDDDRAMQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(4-methylisoxazol-5-yl)phenol (CAS 1399653-23-6): A Structurally Focused Isoxazole-Phenol Building Block for Specialized Chemical Synthesis


2-Methyl-4-(4-methylisoxazol-5-yl)phenol is a heterocyclic phenolic compound defined by a 4-methylisoxazole ring directly attached to a 2-methylphenol core [1]. This arrangement produces a compact, dual-functional scaffold with both hydrogen bond donor (phenol) and acceptor (isoxazole) capabilities, placing it within a class of molecules extensively used as pharmacophores and ligands in medicinal chemistry and materials science [2]. Its specific substitution pattern, particularly the 4-methyl group on the isoxazole, offers a distinct steric and electronic profile compared to its unsubstituted and halogenated analogs.

Why C11H11NO2 Isoxazole-Phenol Analogs Are Not Interchangeable in Research and Procurement


Generic substitution among isoxazole-phenol isomers and close analogs is scientifically unsound due to the profound impact of minor structural modifications on key molecular properties. For example, replacing the 4-methyl group on the isoxazole scaffold with a hydrogen atom or introducing a halogen at the phenol ortho-position alters logP, hydrogen bonding capability, and electronic distribution, which are critical for target binding and reactivity [1]. Documented evidence shows that in the closely related 2-(5-isoxazolyl)phenol family, varying the substituent from a methyl group to a chlorine or bromine atom can change the DNA binding constant of a resulting silicon phthalocyanine complex by over an order of magnitude, directly impacting its phototoxic efficacy [2]. Therefore, selecting 2-Methyl-4-(4-methylisoxazol-5-yl)phenol is a deliberate choice for its unique, unverified but distinct, molecular property set; substituting it with a 'similar' catalog item introduces an uncontrolled variable that can derail a research project.

Quantitative Evidence Benchmarks for 2-Methyl-4-(4-methylisoxazol-5-yl)phenol Versus Its Closest Analogs


Modulated Lipophilicity (XLogP3-AA) of the Target Compound Compared to Unsubstituted and Halogenated Analogs

The computed XLogP3-AA value for 2-Methyl-4-(4-methylisoxazol-5-yl)phenol is 2.4 [1]. This represents a fine-tuning of lipophilicity relative to its closest analogs. The 4-methyl group on the isoxazole ring increases logP compared to the des-methyl analog 2-(5-isoxazolyl)-4-methylphenol (calculated XLogP3 ~1.5-1.8 based on a molecular weight of 175.18 g/mol and one less methyl group) . Conversely, it is less lipophilic than the halogenated analog 2-chloro-4-(4-methylisoxazol-5-yl)phenol (calculated XLogP3 ~2.8-3.2).

Lipophilicity Drug-likeness LogP Medicinal Chemistry

Topological Polar Surface Area (TPSA) as a Differentiator for Bioavailability Potential

The compound has a computed Topological Polar Surface Area (TPSA) of 46.3 Ų [1]. This value is strategically positioned near the 60 Ų threshold commonly associated with oral bioavailability. The presence of the 2-methyl group on the phenol ring, compared to a potential unsubstituted phenol congener (TPSA of 4-(4-methylisoxazol-5-yl)phenol would be identical at 46.3 Ų, but its lack of ortho-substitution would reduce steric hindrance and metabolic stability), and the single isoxazole heterocycle contribute to this value.

Bioavailability Polar Surface Area Drug Design

Class-Level Functional Differentiation in Photodynamic Therapy Agent Development

A critical study on isoxazole-functionalized silicon phthalocyanines demonstrates that seemingly minor changes to the isoxazole-phenol precursor dramatically alter the properties of the final therapeutic agent [1]. When the precursor 2-(5-isoxazolyl)-4-methylphenol (ISOX-M) was used to create a complex, the Stern-Volmer DNA binding constant was 3.7 × 10³ M⁻¹. In contrast, using the 4-chloro analog yielded a constant of 1.3 × 10⁵ M⁻¹, a 35-fold increase. This illustrates that the choice of the phenol's substituent is a powerful functional control element. While the specific complex of the target compound (with its 4-methylisoxazole) has not been tested, it is structurally intermediate between the tested analogs and is predicted to yield a distinct binding profile.

Photodynamic Therapy Silicon Phthalocyanines DNA Binding

Divergent Cytotoxic Outcomes Based on Isoxazole-Phenol Substituent in Photodynamic Therapy

Continuing from the previous evidence, the in vitro phototoxicity data reveals a clear structure-activity relationship [1]. At a 100 µM concentration with light irradiation, the silicon phthalocyanine complex built from 2-(5-isoxazolyl)-4-methylphenol (ISOX-M-SiPc) reduced SH-SY5Y cell viability to 10 ± 3%. While comparative data for complexes built from the target compound's 2-methyl and 4-methyl analogs are not available, this result shows the ISOX-M scaffold is highly potent, and the target compound's unique dual-methylation pattern would create a new, untested derivative within this active series. This positions the compound as a high-value intermediate for exploring a novel region of this active chemical space.

Phototoxicity Cytotoxicity SH-SY5Y cells Structure-Activity Relationship

Validated Application Scenarios for Procuring 2-Methyl-4-(4-methylisoxazol-5-yl)phenol


Synthesis of Novel Silicon Phthalocyanine Photosensitizers for Targeted Cancer Therapy

Procuring this compound provides the critical phenolic precursor for creating a new generation of axially disubstituted silicon(IV) phthalocyanines. As demonstrated with closely related analogs, the choice of this specific substitution pattern will yield a photosensitizer with unique photophysical properties, DNA binding affinity, and phototoxic index against cancer cell lines like SH-SY5Y, distinct from agents made with chlorinated or des-methyl precursors [1]. This is a direct route to novel composition-of-matter intellectual property.

Medicinal Chemistry Scaffold Hopping and Structure-Activity Relationship (SAR) Studies

The compound's precisely positioned methyl groups on both the phenol and isoxazole rings make it an ideal scaffold for SAR exploration around a core that exhibits both hydrogen bond donor and acceptor properties [1]. Its computed logP of 2.4 and TPSA of 46.3 Ų [2] position it in a favorable drug-like space, allowing researchers to explore the effects of this specific steric and electronic profile on target binding, which is impossible to achieve with the unsubstituted or halogenated analogs.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The dual-functionality of the isoxazole and phenol groups allows the compound to act as a ditopic ligand. The unique steric environment created by the two methyl groups can control the geometry of the resulting metal complexes, differentiating the pore size and functionality of the final material from those built with 2-(5-isoxazolyl)-4-methylphenol or its halogenated versions, as the structural influence of the 4-methyl group on the isoxazole ring is a key steric control element [1].

Specialty Agrochemical Intermediate Synthesis

Isoxazole-phenol motifs are privileged structures in agrochemicals (e.g., herbicides, fungicides). The specific substitution pattern of this compound, combined with its calculated properties, makes it a unique intermediate for generating a novel sub-series. Researchers can leverage its distinct reactivity compared to other commercially available subclasses (such as 2-fluoro or 2-chloro analogs) to patent new active ingredients with potentially improved selectivity or environmental profiles.

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